molecular formula C10H11N3O2S3 B5469147 N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide

Cat. No.: B5469147
M. Wt: 301.4 g/mol
InChI Key: FPTKQPHIODGAJK-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide typically involves the reaction of 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Explored for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial properties.
  • Potential use as an enzyme inhibitor.

Medicine:

  • Studied for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

  • Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The phenylsulfanyl group may play a role in binding to the active site of enzymes, while the thiadiazole ring could be involved in stabilizing the interaction through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

  • N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
  • 1-acetyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide

Comparison:

  • N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has a benzamide group instead of a methanesulfonamide group, which may affect its solubility and reactivity.
  • 1-acetyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide contains a piperidine ring, which could influence its biological activity and pharmacokinetic properties.

Uniqueness: N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S3/c1-18(14,15)13-10-12-11-9(17-10)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTKQPHIODGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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